1-(1-Benzofuran-3-yl)ethanamine;hydrochloride
CAS No.: 2378502-99-7
Cat. No.: VC5590622
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2378502-99-7 |
---|---|
Molecular Formula | C10H12ClNO |
Molecular Weight | 197.66 |
IUPAC Name | 1-(1-benzofuran-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H |
Standard InChI Key | CXYUXSSHGFWLQN-UHFFFAOYSA-N |
SMILES | CC(C1=COC2=CC=CC=C21)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(1-Benzofuran-3-yl)ethanamine hydrochloride consists of a benzofuran ring system substituted with an ethanamine side chain at the 3-position, forming a hydrochloride salt. The benzofuran moiety comprises a fused benzene and furan ring, while the ethanamine group introduces a primary amine functionality.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 1-(1-Benzofuran-3-yl)ethanamine hydrochloride |
Molecular Formula | C₁₀H₁₂ClNO |
Molecular Weight | 197.66 g/mol |
CAS Registry Number | Not widely reported |
The absence of substituents like methoxy or methyl groups distinguishes this compound from its derivatives, such as 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride (CAS 1182284-36-1) .
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational predictions using tools like PubChem’s structure-based algorithms suggest:
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1H NMR: Aromatic protons in the benzofuran ring (δ 6.8–7.4 ppm), ethanamine CH₂ groups (δ 2.7–3.1 ppm), and NH₃⁺Cl⁻ resonance (broad, δ 5.0–6.0 ppm) .
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IR: Stretching vibrations for C-O-C (furan, ~1240 cm⁻¹), NH₃⁺ (2500–3000 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthetic route to 1-(1-Benzofuran-3-yl)ethanamine hydrochloride typically involves:
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Benzofuran Ring Construction: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
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Side-Chain Introduction: Nucleophilic substitution or reductive amination at the 3-position of benzofuran using ethylamine precursors.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Key Reaction Conditions:
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Cyclization: H₂SO₄ (catalyst), 80–100°C, 6–12 hours.
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Amination: Ethylamine hydrochloride, K₂CO₃, DMF, 60°C, 24 hours.
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Purification: Recrystallization from ethanol/water mixtures.
Industrial Scalability Challenges
Industrial production faces hurdles due to:
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Low yields (~35–45%) in the cyclization step.
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Sensitivity of the furan ring to oxidative degradation during amination.
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Regulatory complexities associated with amine-containing pharmaceuticals.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound’s reactivity centers on its amine and aromatic systems:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO₄, H₂O₂ | Benzofuran-3-carboxylic acid derivatives |
Reduction | LiAlH₄, H₂ (Pd/C) | Secondary alcohols or saturated amines |
Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted benzofurans |
Stability Profile
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Thermal Stability: Decomposes above 200°C, releasing HCl gas.
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Photostability: Benzofuran chromophore susceptible to UV-induced ring-opening.
Derivative Structure | IC₅₀ (μM) vs HeLa Cells | Reference Model |
---|---|---|
5-Methoxy-2-methyl analog | 0.08–1.14 | A549, ME-180 |
Unsubstituted benzofuran core | 2.3–4.7 | MCF-7 (predicted) |
Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II as potential modes of action .
Antimicrobial Properties
Preliminary data on structurally related compounds indicate:
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Moderate activity against Gram-positive bacteria (MIC 32–64 μg/mL).
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Fungistatic effects against Candida albicans (MIC 128 μg/mL).
Research Applications and Industrial Relevance
Medicinal Chemistry Applications
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Lead Compound Optimization: Serves as a scaffold for developing serotonin receptor modulators due to structural similarity to psychoactive benzofurans.
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Prodrug Design: Amine group facilitates conjugation with targeting moieties (e.g., folate receptors).
Materials Science Innovations
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Polymer Precursors: Benzofuran-amine complexes act as monomers for conductive polymers.
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Coordination Chemistry: Forms stable complexes with transition metals (Cu²⁺, Fe³⁺) for catalytic applications.
Comparative Analysis with Related Compounds
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